Cas no 144332-60-5 (N-Carbobenzyloxy-n,2-dimethylalanine)

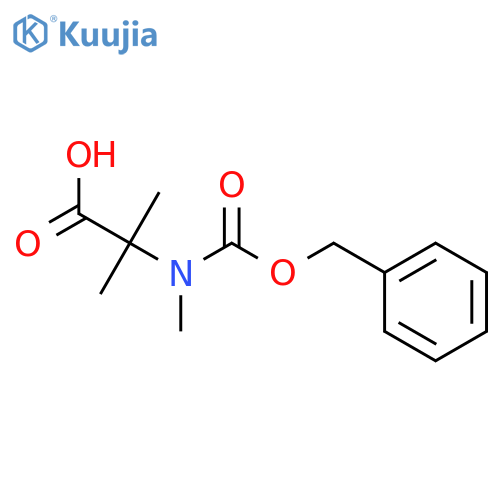

144332-60-5 structure

商品名:N-Carbobenzyloxy-n,2-dimethylalanine

CAS番号:144332-60-5

MF:C13H17NO4

メガワット:251.278383970261

MDL:MFCD00191898

CID:108717

PubChem ID:24851570

N-Carbobenzyloxy-n,2-dimethylalanine 化学的及び物理的性質

名前と識別子

-

- Alanine,N,2-dimethyl-N-[(phenylmethoxy)carbonyl]-

- 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

- Z-N,2-Dimethylalanine

- Z-N-Me-Aib-OH

- Z-N-METHYL-A-AMINOISOBUTYRIC ACID

- Z-N-methyl-α-aminoisobutyric acid

- N-Cbz-N,2-dimethylalanine

- N-Benzyloxycarbonyl-N-methyl-a-aminoisobutyric acid

- EN300-6509314

- QCDSXBNEBTVGTP-UHFFFAOYSA-N

- MFCD00191898

- n-benzyloxycarbonyl-n-methyl alpha-amino isobutyric acid

- 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid

- CS-0272360

- AKOS009156776

- Alanine, N,2-dimethyl-N-[(phenylmethoxy)carbonyl]-

- DTXSID70352947

- 2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid

- AT16599

- SCHEMBL1285759

- AS-68641

- Z-N-methyl-alpha-aminoisobutyric acid

- 2-((benzyloxycarbonyl)(methyl)amino)-2-methylpropanoic acid

- Z-N-Me-Aib-OH, 98%

- N-CARBOBENZYLOXY-N,2-DIMETHYLALANINE

- 144332-60-5

- N-Carbobenzyloxy-n,2-dimethylalanine

-

- MDL: MFCD00191898

- インチ: 1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

- InChIKey: QCDSXBNEBTVGTP-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 251.11600

- どういたいしつりょう: 251.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 色と性状: 淡黄色粉末

- 密度みつど: 1.195

- ゆうかいてん: 135-138 °C (lit.)

- ふってん: 394.8°Cat760mmHg

- フラッシュポイント: 192.6°C

- 屈折率: 1.54

- PSA: 66.84000

- LogP: 2.11820

- ようかいせい: 未確定

N-Carbobenzyloxy-n,2-dimethylalanine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Carbobenzyloxy-n,2-dimethylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-286933A-5g |

Z-N-methyl-alpha-aminoisobutyric acid, |

144332-60-5 | 5g |

¥1128.00 | 2023-09-05 | ||

| Enamine | EN300-6509314-0.1g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |

144332-60-5 | 0.1g |

$640.0 | 2023-05-23 | ||

| abcr | AB314034-5 g |

N-Carbobenzyloxy-n,2-dimethylalanine, 95%; . |

144332-60-5 | 95% | 5g |

€203.70 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1253886-5g |

Alanine, N,2-dimethyl-N-[(phenylmethoxy)carbonyl]- |

144332-60-5 | 99% (HPLC) | 5g |

$190 | 2024-06-08 | |

| Enamine | EN300-6509314-10.0g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |

144332-60-5 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-6509314-0.05g |

2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoic acid |

144332-60-5 | 0.05g |

$612.0 | 2023-05-23 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167310-1g |

Z-N-Me-Aib-OH |

144332-60-5 | 98% | 1g |

¥199.90 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286933-1 g |

Z-N-methyl-alpha-aminoisobutyric acid, |

144332-60-5 | 1g |

¥286.00 | 2023-07-11 | ||

| abcr | AB314034-5g |

N-Carbobenzyloxy-n,2-dimethylalanine, 95%; . |

144332-60-5 | 95% | 5g |

€203.70 | 2025-02-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286933-1g |

Z-N-methyl-alpha-aminoisobutyric acid, |

144332-60-5 | 1g |

¥286.00 | 2023-09-05 |

N-Carbobenzyloxy-n,2-dimethylalanine 関連文献

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

4. Back matter

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

144332-60-5 (N-Carbobenzyloxy-n,2-dimethylalanine) 関連製品

- 21691-41-8(Z-N-Me-Ala-OH)

- 15030-72-5(Z-Aib-OH)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量